

Physical and chemical properties of 3-Methylquinoline-2-carbonitrile

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Compound of Interest

Compound Name: 3-Methylquinoline-2-carbonitrile

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-Methylquinoline-2-carbonitrile**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methylquinoline-2-carbonitrile** (CAS No. 19051-05-9).^[1] While this compound is cataloged, extensive experimental data in peer-reviewed literature is not readily available. This document, therefore, leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to present a detailed profile for researchers, scientists, and professionals in drug development. The guide covers physicochemical properties, spectroscopic characteristics, a plausible synthetic route, chemical reactivity, a standard analytical protocol, and safety and handling recommendations. The insights herein are designed to be both foundational and practical for the application of this compound in a research and development setting.

Introduction and Scientific Context

3-Methylquinoline-2-carbonitrile belongs to the quinoline class of heterocyclic compounds, which are renowned for their broad spectrum of biological activities and their prevalence in medicinal chemistry. The quinoline scaffold is a key structural motif in numerous pharmaceuticals.^[2] The incorporation of a nitrile (cyano) group at the 2-position and a methyl group at the 3-position introduces specific electronic and steric features that can significantly influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.

The nitrile group, in particular, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.^[3] Its presence in a molecule like **3-Methylquinoline-2-carbonitrile** suggests potential applications as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself, potentially targeting pathways where quinoline derivatives have shown promise, such as in oncology or infectious diseases.^[2] ^[4]

Physicochemical Properties

Direct experimental data for the physical properties of **3-Methylquinoline-2-carbonitrile** are not widely published. However, we can infer its likely characteristics by examining related structures.

Property	Value / Predicted Characteristic	Source / Rationale
CAS Number	19051-05-9	[1]
Molecular Formula	C ₁₁ H ₈ N ₂	[5]
Molecular Weight	168.20 g/mol	[5]
IUPAC Name	3-methylquinoline-2-carbonitrile	[5]
Appearance	Predicted: White to off-white or pale yellow solid	Based on related compounds like 2-chloroquinoline-3-carbonitrile (solid) and 3-isoquinolinecarbonitrile (white to yellow crystalline powder). [6]
Melting Point	Predicted: > 100 °C	The related 2-chloroquinoline-3-carbonitrile has a melting point of 164-168 °C, and 3-isoquinolinecarbonitrile melts at 126-128 °C. [6] The presence of the polar nitrile group and the planar quinoline ring suggests strong intermolecular interactions, leading to a solid state with a relatively high melting point compared to 3-methylquinoline (mp 16-17 °C). [7]
Boiling Point	Not available; likely decomposes at high temperatures	High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation.
Solubility	Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, chloroform);	The quinoline core provides some hydrophobicity, while the nitrile group adds polarity.

sparingly soluble in alcohols;
likely insoluble in water.

General solubility patterns for
similar heterocyclic
compounds support this
prediction.

Spectroscopic Profile (Predicted)

While experimental spectra for **3-Methylquinoline-2-carbonitrile** are not available in public databases, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring system.

- Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.8 ppm. This is consistent with the chemical shift of the methyl group in 3-methylquinoline.[8]
- Aromatic Protons (Quinoline Ring): Five protons on the quinoline ring system will likely appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.5-8.5 ppm). The exact coupling patterns and chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 11 carbon atoms in the molecule.

- Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-120 ppm.[9]
- Methyl Carbon (-CH₃): A signal for the methyl carbon should appear in the aliphatic region, likely around δ 15-20 ppm.
- Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system will resonate in the δ 120-150 ppm range.[10] Quaternary carbons, such as C2 and C3, will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the nitrile group.

- C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm^{-1} . This is a highly diagnostic peak for the nitrile functional group.
- C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm^{-1} region.
- C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm^{-1} .

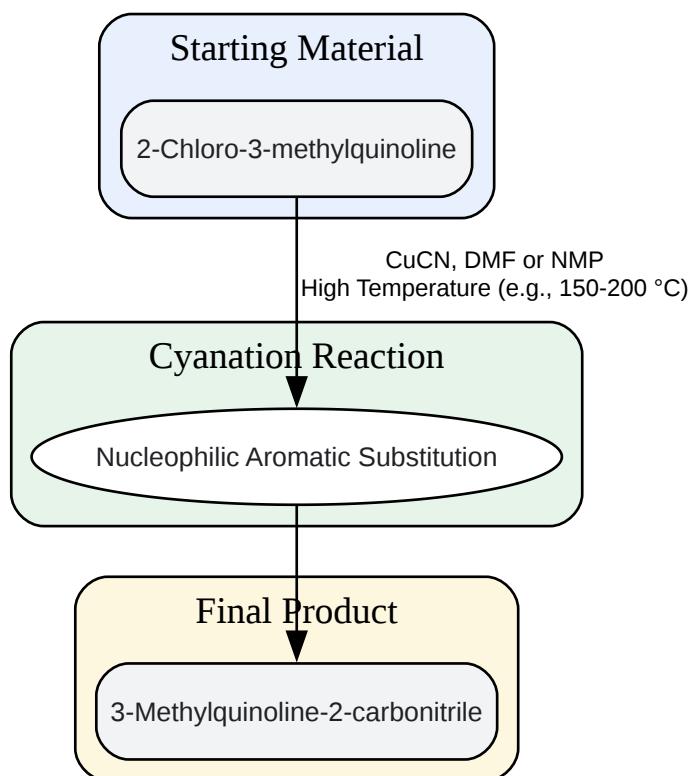
Mass Spectrometry

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at $\text{m/z} = 168$.
- Fragmentation: Common fragmentation patterns for quinolines may be observed. The stability of the quinoline ring suggests that the molecular ion will be relatively intense.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

A plausible and efficient synthesis of **3-Methylquinoline-2-carbonitrile** can be envisioned starting from 2-chloro-3-methylquinoline. This approach involves a nucleophilic aromatic substitution reaction to introduce the nitrile group.



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Caption: Proposed synthesis of **3-Methylquinoline-2-carbonitrile**.

Detailed Protocol (Hypothetical):

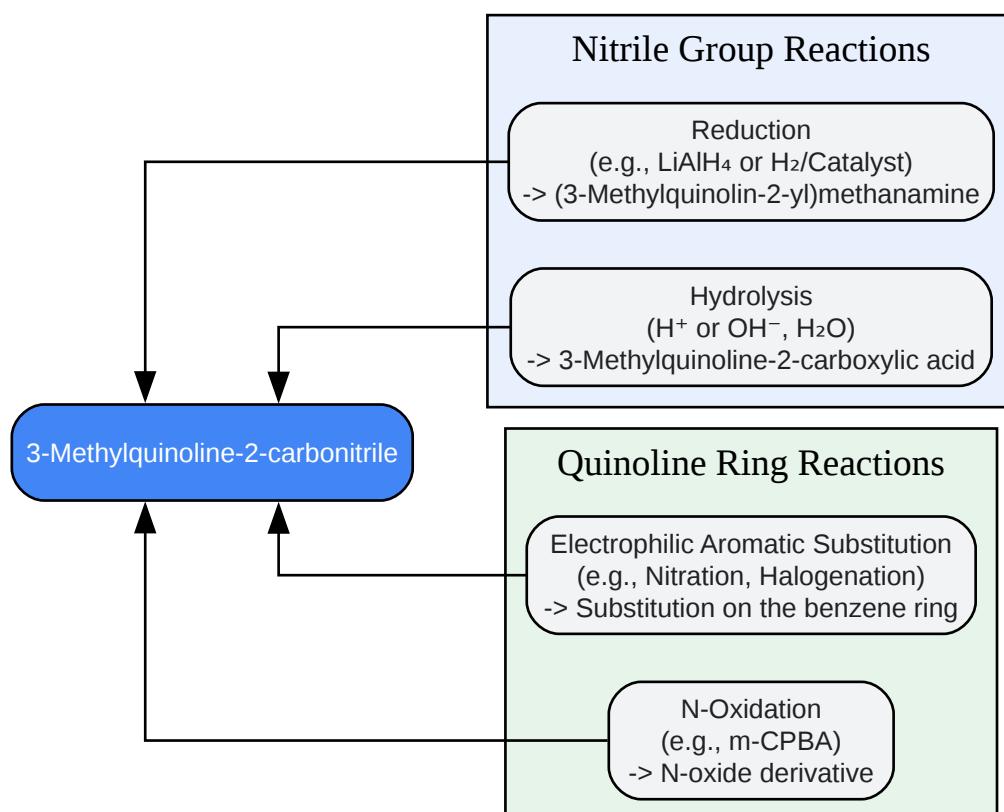
- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-methylquinoline (1 eq.), copper(I) cyanide (1.2-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Reaction Conditions: The reaction mixture is heated to 150-200 °C under a nitrogen atmosphere and stirred vigorously for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: After completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper

complexes. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **3-Methylquinoline-2-carbonitrile**.

Chemical Reactivity

The reactivity of **3-Methylquinoline-2-carbonitrile** is governed by its three key functional components: the quinoline nitrogen, the nitrile group, and the methyl group.



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Caption: Key reaction pathways for **3-Methylquinoline-2-carbonitrile**.

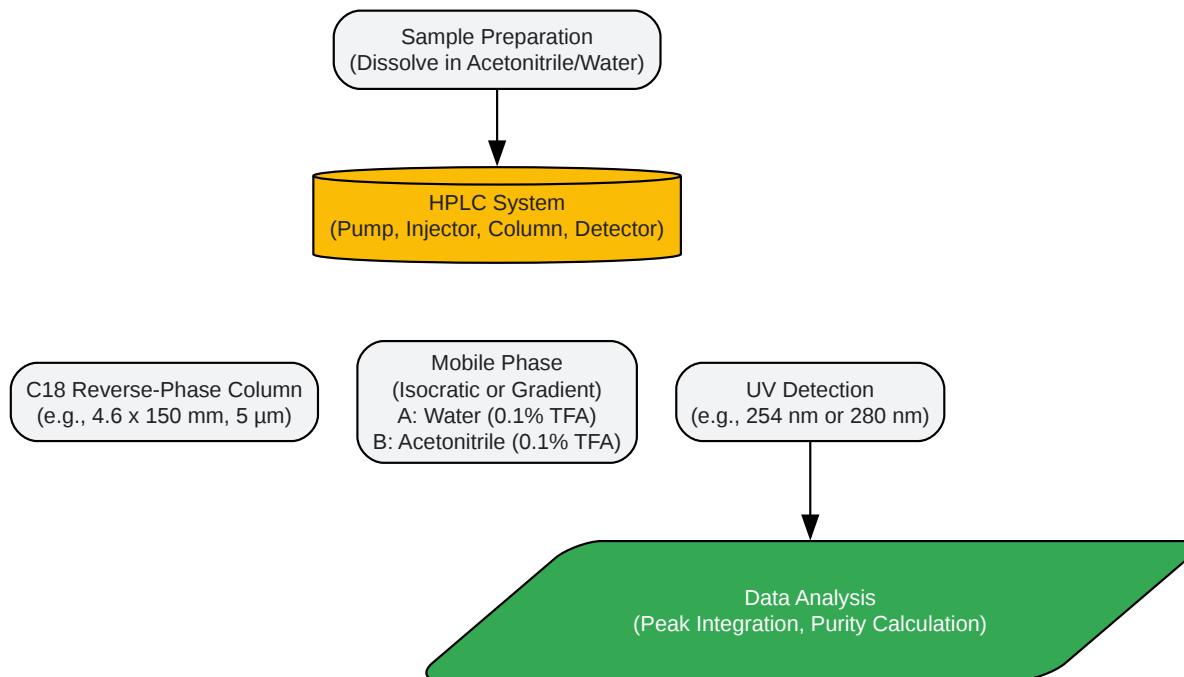
- Reactions of the Nitrile Group:

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid) or amide intermediate.
- Reduction: The nitrile can be reduced to a primary amine, (3-methylquinolin-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl side chain.

- Reactions involving the Quinoline Ring:
 - N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
 - Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution reactions such as nitration or halogenation. The positions of substitution (typically C5 and C8) will be directed by the existing substituents.
- Reactions of the Methyl Group:
 - While the methyl group on a quinoline ring is generally not as reactive as in 2- or 4-methylquinolines, it may undergo condensation reactions under specific conditions, particularly if activated.

Analytical Protocol: Purity Determination by HPLC

A robust and reliable method for determining the purity of **3-Methylquinoline-2-carbonitrile** is essential. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.



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Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
 - Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
- Sample Preparation: Accurately weigh approximately 1 mg of **3-Methylquinoline-2-carbonitrile** and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 25 °C.
 - Detection Wavelength: 254 nm (or scan for optimal wavelength).
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for **3-Methylquinoline-2-carbonitrile**, precautions should be based on data for structurally similar and potentially hazardous compounds, such as other quinoline derivatives and organic nitriles.[\[7\]](#)

- Hazard Statements (Inferred):
 - Harmful if swallowed, in contact with skin, or if inhaled.
 - Causes skin and serious eye irritation.
 - May cause respiratory irritation.
 - Suspected of causing cancer (based on some quinoline derivatives).[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in accordance with good industrial hygiene and safety practices.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

Conclusion

3-Methylquinoline-2-carbonitrile is a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its properties can be constructed through the analysis of related compounds. This guide provides a robust, scientifically-grounded framework for its physical and chemical characteristics, a plausible synthetic strategy, and essential protocols for its analysis and safe handling. As research into novel quinoline derivatives continues to expand, this foundational knowledge will be invaluable for scientists and developers working at the forefront of chemical and pharmaceutical innovation.

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